molecular formula C10H17N3O B13879146 2-Imidazol-1-yl-1-piperidin-4-ylethanol

2-Imidazol-1-yl-1-piperidin-4-ylethanol

Cat. No.: B13879146
M. Wt: 195.26 g/mol
InChI Key: SFWFPRLMDSRRGU-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-1-piperidin-4-ylethanol is a compound that features both an imidazole and a piperidine ring in its structure. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of 2-Imidazol-1-yl-1-piperidin-4-ylethanol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-yl-1-piperidin-4-ylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and piperidine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole and piperidine rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole- and piperidine-based ketones or aldehydes, while substitution reactions can produce a variety of alkylated or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with hydrophobic pockets in receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazol-1-yl-1-piperidin-4-ylethanol is unique due to the presence of both imidazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-imidazol-1-yl-1-piperidin-4-ylethanol

InChI

InChI=1S/C10H17N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-11,14H,1-4,7H2

InChI Key

SFWFPRLMDSRRGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CN2C=CN=C2)O

Origin of Product

United States

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